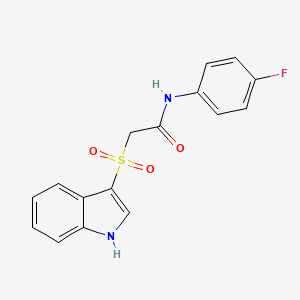

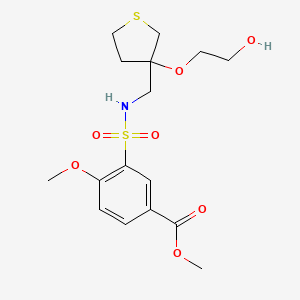

2-((2-oxo-2-(2-Tolylamino)ethyl)sulfinyl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Photoacoustic Imaging of Protein Sulfenic Acids

"2-((2-oxo-2-(2-Tolylamino)ethyl)sulfinyl)acetic acid" finds application in the development of reaction-based semiconducting polymer nanoprobes (rSPNs) for in vivo photoacoustic (PA) imaging of protein sulfenic acids, essential in oxidative signal transduction. These rSPNs enable specific recognition reactions without compromising fluorescence and PA properties, facilitating real-time PA and fluorescence imaging in living mice (Lyu et al., 2017).

Oxidative Dimerization of Alcohols

In organic synthesis, the compound serves as a precursor or intermediate in oxidative dimerization reactions of polyfunctional primary alcohols to esters, showcasing an interesting beta oxygen effect. This pathway highlights its role in facilitating ester formation, a crucial step in various synthetic routes (Merbouh et al., 2004).

Esterification and Oxidative Condensation

It is instrumental in esterification processes and oxidative condensation reactions, such as the direct, selective condensation of methane to acetic acid, demonstrating its versatility in facilitating complex chemical transformations (Periana et al., 2003). Moreover, its utility extends to the preparation of sulfonylimino acetic acid esters, indicating its broad applicability in synthetic organic chemistry (Schleusner et al., 2004).

Catalysis and Green Chemistry

In catalysis, it plays a role in iron-mediated oxy-sulfonylation of enamides with sodium and lithium sulfinates, showcasing its importance in the development of new catalytic methods for functionalizing organic molecules (Kramer et al., 2019). Its application in green chemistry is exemplified in the kinetic study and process simulation of acetic acid and ethanol esterification, highlighting its role in enhancing the efficiency and sustainability of chemical processes (He et al., 2018).

Safety And Hazards

Future Directions

properties

IUPAC Name |

2-[2-(2-methylanilino)-2-oxoethyl]sulfinylacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4S/c1-8-4-2-3-5-9(8)12-10(13)6-17(16)7-11(14)15/h2-5H,6-7H2,1H3,(H,12,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPFJYGINUIIMNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CS(=O)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2-oxo-2-(2-Tolylamino)ethyl)sulfinyl)acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

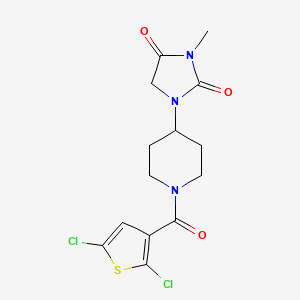

![3-(4-Methoxyphenyl)-1-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2550945.png)

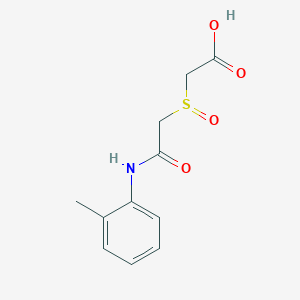

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2550949.png)

![5-Oxaspiro[2.4]heptan-1-ylmethanol](/img/structure/B2550953.png)

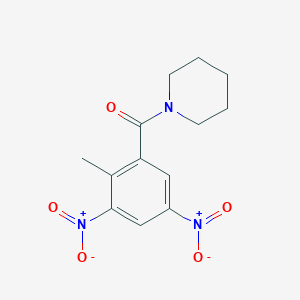

![7-(4-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2550956.png)